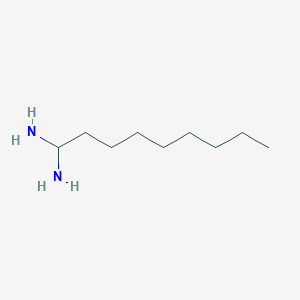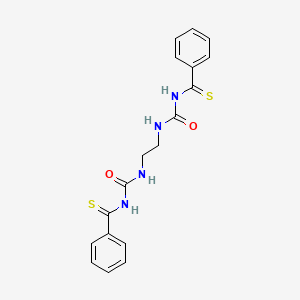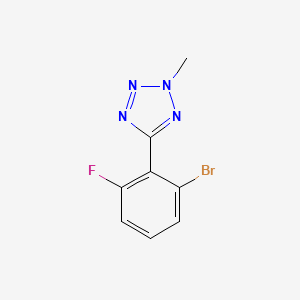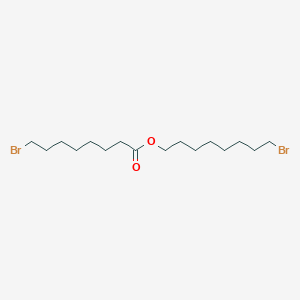![molecular formula C18H22O3 B12528479 4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate CAS No. 688035-61-2](/img/structure/B12528479.png)
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate is a chemical compound with the molecular formula C18H22O3. It is known for its unique structure, which includes a cyclohexyl ring substituted with hydroxyphenyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-[4-Hydroxy-1-(4-hydroxyphenyl)cyclohexyl]phenol: Similar structure but with different substitution patterns.
Bisphenol A: Another compound with two hydroxyphenyl groups but different central structure.
Bisphenol Z: Similar to bisphenol A but with a cyclohexylidene central structure.
Uniqueness
4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate is unique due to its specific substitution pattern and the presence of a cyclohexyl ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
688035-61-2 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)cyclohexyl]phenol;hydrate |
InChI |
InChI=1S/C18H20O2.H2O/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15;/h4-11,19-20H,1-3,12-13H2;1H2 |
InChI Key |
ZOGRARYNDFZEID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)

stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)

![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)


![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)



